molecular formula C12H15NO3S B299547 4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid

4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid

Katalognummer: B299547
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: KWFMMVRSEBNGMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid is a chemical compound with the molecular formula C12H15NO3S It is characterized by the presence of an anilino group, a thioether linkage, and a butanoic acid moiety

Eigenschaften

Molekularformel

C12H15NO3S

Molekulargewicht

253.32 g/mol

IUPAC-Name

4-(2-anilino-2-oxoethyl)sulfanylbutanoic acid

InChI

InChI=1S/C12H15NO3S/c14-11(9-17-8-4-7-12(15)16)13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16)

InChI-Schlüssel

KWFMMVRSEBNGMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid typically involves the reaction of aniline with ethyl 4-chlorobutanoate, followed by the introduction of a thioether linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then subjected to hydrolysis to yield the final compound.

Industrial Production Methods

Industrial production of 4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the anilino moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, inert atmosphere.

    Substitution: Electrophiles such as halogens, nitro groups; conditionsacidic or basic medium, elevated temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilino derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2-Anilino-2-oxoethyl)sulfanyl]butanoic acid
  • 4-[(2-Anilino-2-oxoethyl)thio]pentanoic acid
  • 4-[(2-Anilino-2-oxoethyl)thio]hexanoic acid

Uniqueness

4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.